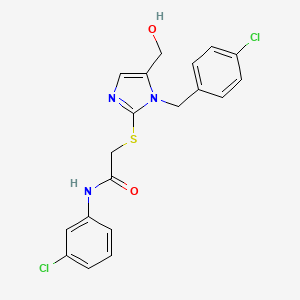
2-((1-(4-氯苄基)-5-(羟甲基)-1H-咪唑-2-基)硫代)-N-(3-氯苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound represents a class of chemicals that have garnered interest due to their potential in various fields of chemistry and medicine. The focus here is on its chemical nature, including synthesis, structural analysis, and its inherent chemical and physical properties.
Synthesis Analysis
The synthesis process typically involves the reaction of aromatic aldehydes or aryl isothiocyanates with precursors such as 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which can be prepared from 4-chlorobenzaldehyde and acetylglycine. This process results in compounds like 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones and 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides, which are closely related to the compound of interest (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like IR, NMR, and mass spectral data, providing insights into the spatial arrangement and bonding patterns of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound (C. T. Nguyen, T. T. Nguyen, T. V. Nguyen, & H. Bui, 2016).
Chemical Reactions and Properties
The compound's reactivity includes its ability to undergo further chemical transformations, such as cyclization reactions, to form new structures with potential biological activities. These reactions often involve the formation of rings or the addition of functional groups that can significantly alter the compound's chemical behavior and applications (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties of such compounds can be determined by their crystalline structure, which is analyzed through X-ray crystallography. This provides information on the compound's stability, solubility, and other physical characteristics important for its practical applications (K. Saravanan, K. Priya, S. Anand, S. Kabilan, & S. Selvanayagam, 2016).
Chemical Properties Analysis
The chemical properties include the compound's reactivity towards other chemicals, its stability under various conditions, and its potential to participate in further chemical reactions. These properties are influenced by the compound's molecular structure and can be studied through various chemical assays and spectroscopic techniques (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, & Yanhua Xu, 2014).
科学研究应用
化学设计与合成
已经探索了与2-((1-(4-氯苄基)-5-(羟甲基)-1H-咪唑-2-基)硫代)-N-(3-氯苯基)乙酰胺结构相似的化合物的设计和合成,用于各种治疗和化学应用。一个显著的例子是K-604的发现,被确认为人类酰基辅酶A:胆固醇O-酰转移酶(ACAT)-1的水溶性强效抑制剂。该化合物对ACAT-1表现出显著的选择性,突显了其治疗涉及ACAT-1过表达的疾病的潜力(K. Shibuya et al., 2018)。
抗微生物和抗肿瘤活性
已合成并评估了具有类似结构的化合物的抗微生物和抗肿瘤活性。例如,2-甲基-2-{5-(4-氯苯基)-1,3,4-噁二唑-2-基硫代}乙酰胺的衍生物显示出对α-葡萄糖苷酶的潜在抑制作用,表明它们作为糖尿病治疗和其他相关代谢紊乱的药物前导的实用性(M. Iftikhar等,2019)。另一项研究展示了N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-酮-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的合成,展示了它们作为抗菌剂的潜力(P. Yu et al., 2014)。
生化研究和分子建模
类似于2-((1-(4-氯苄基)-5-(羟甲基)-1H-咪唑-2-基)硫代)-N-(3-氯苯基)乙酰胺的化学结构已被用于生化研究和分子建模研究。这些化合物是理解分子相互作用、酶抑制和新治疗剂开发的宝贵工具。诸如合成和QSAR(定量构效关系)相关化合物以用作潜在抗菌剂的研究提供了关于化学结构与生物活性之间关系的见解,有助于设计更有效的药物(N. Desai et al., 2008)。
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-6-4-13(5-7-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-3-1-2-15(21)8-16/h1-9,25H,10-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRZCOYEGPUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

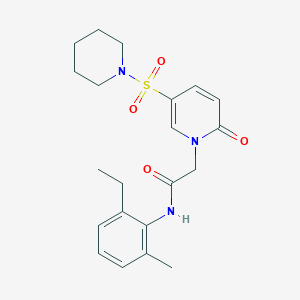
![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

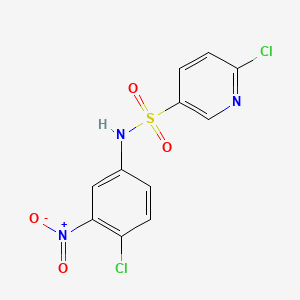
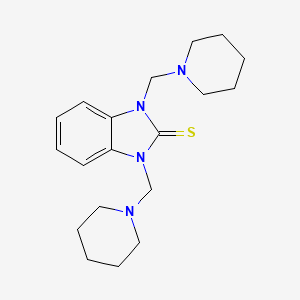
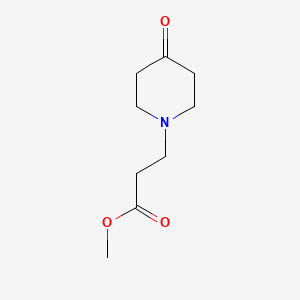
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)
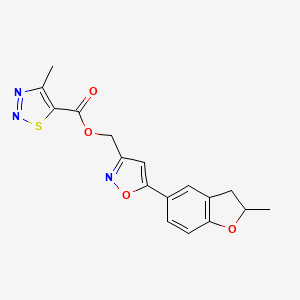

![2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2482592.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2482594.png)
![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)